molecular formula C13H20O2 B13288303 Methyl 2-{spiro[4.5]decan-8-ylidene}acetate

Methyl 2-{spiro[4.5]decan-8-ylidene}acetate

Cat. No.: B13288303
M. Wt: 208.30 g/mol
InChI Key: CJGGLCZPRUDLLG-UHFFFAOYSA-N
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Description

Methyl 2-{spiro[4.5]decan-8-ylidene}acetate (CAS: 172270-85-8) is a spirocyclic ester characterized by a fused bicyclic system (spiro[4.5]decane) conjugated with an α,β-unsaturated ester group. Its molecular formula is C₁₁H₁₆O₄, and it is commercially available with a purity of ≥95% .

Properties

Molecular Formula

C13H20O2

Molecular Weight

208.30 g/mol

IUPAC Name

methyl 2-spiro[4.5]decan-8-ylideneacetate

InChI

InChI=1S/C13H20O2/c1-15-12(14)10-11-4-8-13(9-5-11)6-2-3-7-13/h10H,2-9H2,1H3

InChI Key

CJGGLCZPRUDLLG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=C1CCC2(CCCC2)CC1

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves two main stages:

These stages are often executed through carefully controlled condensation and cyclization reactions, followed by functional group transformations.

Formation of the Spirocyclic Ring System

The spiro[4.5]decane framework is commonly constructed via cyclocondensation reactions involving a cyclic ketone and a diol or equivalent acetal-forming reagents under acidic catalysis. For example:

  • Starting materials: Cyclohexanone and ethylene glycol (1,2-ethanediol)
  • Catalyst: Acidic catalyst such as para-toluenesulfonic acid (p-TsOH)
  • Solvent: Aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM)
  • Conditions: Reflux or controlled heating to promote ring closure and removal of water by azeotropic distillation

This reaction yields the 1,4-dioxaspiro[4.5]decane intermediate, which possesses the spirocyclic acetal ring essential for further functionalization.

Introduction of the Ylidene Acetate Group

The α,β-unsaturated ester moiety is introduced via olefination reactions such as the Wittig or Horner-Wadsworth-Emmons (HWE) reaction, which install the vinyl acetate group at the spirocyclic carbon.

  • Reagents:
    • For Wittig: Triphenylphosphonium ylides derived from methyl chloroacetate
    • For HWE: Stabilized phosphonate esters such as methyl (diethylphosphono)acetate
  • Base: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK)
  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or THF
  • Temperature: Typically 0 °C to room temperature, sometimes elevated to 50–70 °C depending on reactivity

The reaction proceeds via nucleophilic attack of the ylide or phosphonate carbanion on the spirocyclic ketone or aldehyde intermediate, followed by elimination to form the exocyclic double bond conjugated with the ester group.

Representative Synthetic Route Summary

Step Reaction Type Starting Materials Reagents & Conditions Product
1 Cyclocondensation Cyclohexanone + Ethylene glycol p-TsOH, THF, reflux, azeotropic water removal 1,4-Dioxaspiro[4.5]decane intermediate
2 Olefination (Wittig or HWE) Spirocyclic ketone intermediate + methyl chloroacetate ylide or phosphonate NaH or t-BuOK, DMF or THF, 0–70 °C This compound

Detailed Reaction Conditions and Optimization

Cyclocondensation Parameters

  • Catalyst loading: 5–10 mol% p-TsOH
  • Solvent volume: Sufficient to dissolve reactants, typically 5–10 mL per mmol of ketone
  • Reaction time: 4–8 hours under reflux
  • Water removal: Use of Dean-Stark apparatus or azeotropic distillation to drive equilibrium toward spirocycle formation

Olefination Parameters

  • Base equivalence: 1.1–1.5 equivalents relative to phosphonate or ylide
  • Temperature control: Initial cooling (0 °C) to avoid side reactions, then gradual warming
  • Reaction time: 2–6 hours monitored by TLC or NMR
  • Workup: Quenching with water, extraction with organic solvents, purification by column chromatography or recrystallization

Analytical Characterization Supporting Preparation

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR:
    • Spirocyclic ring protons appear as multiplets between δ 1.5–2.5 ppm
    • Vinylic proton (ylidene) shows a distinctive doublet at δ 6.5–7.0 ppm with coupling constants (J) of 10–12 Hz indicating E-configuration
  • ¹³C NMR:
    • Spiro carbons resonate at δ 60–70 ppm
    • Carbonyl and olefinic carbons appear at δ 165–175 ppm

X-ray Crystallography

  • Confirms the spirocyclic geometry and the stereochemistry of the exocyclic double bond
  • Validates the Z/E configuration of the ylidene acetate moiety

Summary Table of Preparation Methods

Method Aspect Details
Spirocycle Formation Acid-catalyzed cyclocondensation of cyclohexanone and ethylene glycol
Olefination Reaction Wittig or Horner-Wadsworth-Emmons reaction with methyl chloroacetate-derived ylides/phosphonates
Solvents THF, DMF, DCM
Bases Sodium hydride, potassium tert-butoxide
Catalysts Para-toluenesulfonic acid (p-TsOH)
Reaction Temperatures Reflux for cyclocondensation; 0–70 °C for olefination
Purification Techniques Chromatography, recrystallization
Characterization Techniques NMR spectroscopy, X-ray crystallography

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{spiro[4.5]decan-8-ylidene}acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

While direct and comprehensive studies specifically focusing on the applications of "Methyl 2-{Spiro[4.5]Decan-8-Ylidene}Acetate" are currently lacking in the available literature, we can infer potential uses from its structural properties and the known applications of similar spiro compounds.

Chemical Properties and Potential Reactions

"this compound" is an ester derivative with a spiro[4.5]decan-8-ylidene moiety attached to an acetic acid backbone via a methylene bridge. As a spiro compound, it features two cyclic moieties sharing a common atom, in this case, a spiro[4.5]decan ring fused with an acetyl group.

Potential Reactivity

  • Deesterification: The compound may react with strong bases, leading to deesterification and forming the parent alcohol after hydrolysis.
  • Transesterification: Exposure to appropriate catalysts and reagents could result in transesterification reactions.
  • Oxidative Cleavage: The compound's potential for oxidative cleavage suggests it might form keto derivatives when exposed to suitable oxidizing agents.

Potential Applications

Given its structural complexity, "this compound" could be a versatile building block in the synthesis of more complex molecules designed for specific purposes. Its potential utility lies in applications requiring stable yet versatile intermediates capable of undergoing further transformations.

Fields of Application

  • Medicine: Spiro compounds often exhibit interesting pharmacological properties due to their unique spatial arrangement that can influence molecular interactions within biological systems, potentially conferring selective binding affinities towards certain receptors or enzymes. They can also display enhanced stability compared to linear analogues, making them useful candidates for medicinal applications.
  • Agriculture: Spiro compounds generally find applications across diverse fields including agriculture.
  • Materials Science: Spiro compounds generally find applications across diverse fields including materials science.
  • Polymer Synthesis: It could serve as a precursor in polymer synthesis.
  • Specialized Chemical Production: It could act as an intermediate step in the production of specialized chemicals needed in industrial processes.

Spiro Compounds in Drug Discovery

Spiro compounds, characterized by two rings connected through a single common atom, are of growing interest in drug discovery due to their unique three-dimensional structures and potential to interact with biological targets.

Examples of Spirocyclic TRPM8 Antagonists

  • 3-(2-(2,5-dimethyl-1-(5-methylisoxazol-3-yl)-1H-pyrrol-3-yl)-2-oxoethyl)-8,8-difluoro-1,3-diaz aspiro[4.5]de cane-2,4-dione
  • 3-(2-(2,5-dimethyl-1-phenyl-1H-imidazol-4-yl)-2-oxoethyl)-8,8-difluoro-1,3-diazaspiro[4.5]de cane-2,4-dione
  • 8,8-difluoro-3-(2-(4-(4-(hydroxymethyl)pyridin-3-yl)phenyl)-2-oxoethyl)-1,3-diazaspiro[4.5]de cane-2,4-dione
  • 3-(2-(2,5-dimethyl-1-(5-methylisoxazol-3-yl)-1H-pyrrol-3-yl)-2-oxoethyl)-8,8-difluoro-1-oxa-3 -azaspiro[4.5]de- cane-2,4-dione
  • 8,8-difluoro-3-(2-(5-(2-(hydroxymethyl)phenyl)-4-methylthiophen-2-yl)-2-oxoethyl)-1,3-diaza spiro[4.5]decane- 2,4-dione
  • 3-(2-(4-(3-(hydroxymethyl)pyrazin-2-yl)phenyl)-2-oxoethyl)-1,3-diazaspiro[4.5]decane-2,4-di one
  • 3-(2-(1,4-dimethyl-5-phenyl-1H-pyrazol-3-yl)-2-oxoethyl)-8,8-difluoro-1-oxa-3-azaspiro[4.5]d ecane-2,4-dione

Related Research Areas

Research on compounds with spiro[4.5]decane structures reveals their potential in various applications:

  • Treatment of Immune Disorders and Skin Conditions: 7-(2-cyclohexylidene-ethylidene)-spiro[4.5]-decanes have shown promise in treating immune system dysfunctions, including Acquired Immune Deficiency Syndrome (AIDS), autoimmune and inflammatory diseases like rheumatoid arthritis, and skin disorders like psoriasis and acne . They are also effective against diseases affected by cell proliferation disorders such as breast cancer, leukemia, and melanomas .
  • Anti-cancer Evaluation: Synthesis, molecular docking studies and anticancer evaluation of the novel 1,3,4-thiadiazole derivatives containing 1,4-benzenodioxan was described by Sun and co-workers in 2011 . All the synthesized derivatives were evaluated for their antiproliferative ability against HEPG2, HELA, SW1116 and BGC823 .

Mechanism of Action

The mechanism of action of Methyl 2-{spiro[4.5]decan-8-ylidene}acetate involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate (CAS: 51656-91-8)

  • Molecular Formula : C₁₂H₁₈O₄
  • Key Differences: The ethyl ester group replaces the methyl ester, increasing molecular weight (244.28 vs. Similar spiro[4.5]decane core but lacks additional hydroxyl or amino substituents.
  • Applications : Used in organic electronics due to its rigid, planar structure .

Ethyl 2-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)acetate (CAS: 189509-22-6)

  • Molecular Formula : C₁₂H₂₀O₅
  • Key Differences: Contains a hydroxyl group on the spiro carbon, enhancing polarity and hydrogen-bonding capability. Higher solubility in polar solvents (e.g., 10 mM in aqueous/organic mixtures) compared to the non-hydroxylated analog .
  • Applications : Research applications in medicinal chemistry, though specifics are undisclosed .

Methyl 2-(Boc-amino)-2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate (CAS: 876761-74-9)

  • Molecular Formula: C₁₆H₂₅NO₆
  • Key Differences: Incorporates a tert-butoxycarbonyl (Boc)-protected amino group, enabling peptide coupling or functionalization.
  • Applications : Intermediate in peptide synthesis or drug discovery .

Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate (CAS: 1489-97-0)

  • Molecular Formula : C₁₁H₁₈O₄
  • Key Differences :
    • Locks the spiro system in a fully saturated form, reducing rigidity and π-conjugation.
    • Similarity score of 0.50 to the target compound, indicating moderate structural overlap .
  • Applications: Limited data, but likely used in polymer or agrochemical synthesis.

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight Key Functional Groups Melting Point (°C) Solubility Applications
Methyl 2-{spiro[4.5]decan-8-ylidene}acetate 172270-85-8 C₁₁H₁₆O₄ 212.24 α,β-unsaturated ester Not reported Not reported Materials science
Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate 51656-91-8 C₁₂H₁₈O₄ 244.28 Ethyl ester, spiro[4.5]decane Not reported Organic solvents Organic electronics
Ethyl 2-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)acetate 189509-22-6 C₁₂H₂₀O₅ 244.28 Hydroxyl, ester Not reported 10 mM in DMSO/water Medicinal chemistry
Methyl 2-(Boc-amino)-2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate 876761-74-9 C₁₆H₂₅NO₆ 327.37 Boc-protected amino, ester Not reported Not reported Peptide synthesis

Key Research Findings

  • Hydroxyl or amino substituents (e.g., CAS 189509-22-6) increase hydrophilicity but may reduce thermal stability compared to non-polar analogs .
  • Synthetic Challenges :
    • Spirocyclic systems require precise stereochemical control during synthesis. highlights the use of SHELXT/SHELXL software for crystallographic refinement in related spiro compounds, suggesting similar methodologies may apply .
  • Industrial Relevance :
    • Methyl acetate derivatives (e.g., the target compound) are prioritized in green chemistry due to low toxicity and biodegradability .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing Methyl 2-{spiro[4.5]decan-8-ylidene}acetate?

  • Methodology : The synthesis of spiro[4.5]decanone derivatives typically involves multicomponent reactions (MCRs) or reductive amination. For example, analogs with similar spiro scaffolds are synthesized via Pd-catalyzed deprotection and coupling reactions, as demonstrated in the preparation of PHD2 inhibitors (e.g., compound 11 in ). Key steps include:

  • Reductive amination to link aromatic and heteroaromatic groups to the spiro core.
  • Pd-catalyzed coupling for introducing substituents like biphenyl or pyridyl groups.
    • Critical Considerations : Reaction conditions (e.g., solvent, temperature) must optimize steric hindrance from the spiro system. Rigidity of the imidazolidine-2,4-dione ring is essential for maintaining inhibitory activity .

Q. How can the structure and purity of this compound be characterized?

  • Methodology :

  • X-ray Crystallography : Resolves spiro conformation and binding modes (e.g., PDB 6QGV in shows biphenyl groups occupying aromatic pockets in PHD2).
  • HPLC-MS : Validates purity and monitors reaction progress. RapidFire mass spectrometry is used for high-throughput screening of inhibition activity ( ).
  • NMR Spectroscopy : Confirms substituent positions and spiro ring integrity, particularly for distinguishing exo/endo isomers .

Advanced Research Questions

Q. What structural modifications enhance the inhibitory activity of spiro[4.5]decanone derivatives against prolyl hydroxylases (PHDs)?

  • SAR Insights :

  • Pyridyl vs. Pyrimidine Substituents : Pyrimidine rings (e.g., in compound 11 ) contribute weakly to PHD2 inhibition (IC₅₀ = 0.253 μM), while substituted pyridyl groups (e.g., 27 ) show comparable activity (IC₅₀ = 0.333 μM) via metal coordination in the 2-OG binding pocket .
  • Rigid Linkers : The imidazolidine-2,4-dione ring is critical; replacing it with amides (e.g., compounds 36–44 ) abolishes activity, emphasizing the need for conformational rigidity .
    • Data Table :
CompoundSubstituentIC₅₀ (μM)Role in Inhibition
11 Pyrimidine0.253Weak metal binding
27 Pyridyl0.333Stronger 2-OG pocket interaction
23 No heterocycle0.741Loss of activity
(Adapted from )

Q. How does the spiro[4.5]decanone scaffold interact with the PHD2 substrate-binding pocket?

  • Mechanistic Insights :

  • Crystallographic studies (PDB 6QGV) reveal the biphenyl group of spiro inhibitors occupies an aromatic pocket formed by Trp-258, Trp-389, and Phe-391.
  • The spiro system chelates the active-site metal (Mn²⁺/Fe²⁺) in a bidentate manner, while the ester group (e.g., methyl acetate) stabilizes interactions with Arg-322 .
    • Design Implications : Modifications to the ester moiety (e.g., bulkier groups) could enhance selectivity for PHD isoforms .

Q. How can contradictory data on substituent effects be resolved in spiro[4.5]decanone-based inhibitors?

  • Methodology :

  • Comparative Crystallography : Analyze binding modes of analogs (e.g., 11 vs. 17 ) to identify non-covalent interactions (e.g., hydrogen bonding with Tyr-310).
  • Free Energy Calculations : Use molecular dynamics to quantify substituent contributions to binding affinity.
  • Mutagenesis Studies : Validate key residues (e.g., Trp-258) via site-directed mutagenesis to assess steric/electronic effects .

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